Home > Products > Screening Compounds P101126 > N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide
N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide -

N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide

Catalog Number: EVT-4762363
CAS Number:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N′‐[(E)‐Arylidene]‐2‐(2,3‐dihydro‐3‐oxo‐4H‐1,4‐benzoxazin‐4‐yl)acetohydrazides (5, 6)

Compound Description: This series of compounds share the core 2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl structure with the target compound, N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide. These compounds were designed as potential procaspase-3 activators and exhibited moderate to strong cytotoxicity against various human cancer cell lines. Notably, compounds 5h and 5j displayed significantly higher potency than PAC-1 and 5-FU in three cancer cell lines. Furthermore, compounds 5j, 5k, and 5n showed enhanced caspase activation activity compared to PAC-1.

2‐[6‐methoxy‐3‐(2,3‐dichlorophenyl)methyl‐4‐oxo‐1,4‐dihydro‐1(4H)‐quinolinyl] acetic acid

Compound Description: This compound, a quinoline derivative, was synthesized using an environmentally friendly method that avoids the use of polyphosphoric acid. [2], [6]

2-Fluoro-N-[7-fluoro-3,4-dihydro-2-methyl-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]benzamide

Compound Description: This benzoxazinone derivative acts as a protox inhibitor. Its crystal structure reveals a screw-boat conformation of the heterocyclic ring and the formation of two-dimensional layers through C—H⋯O hydrogen bonds.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This compound is a potent benzodiazepine-containing gamma-secretase inhibitor with potential applications in treating Alzheimer's disease. The incorporation of a substituted hydrocinnamide C-3 side chain, particularly a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents, contributes to its high potency.

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline Templates

Compound Description: These templates, particularly (S,S)-11, (S,S)-9, (S,S)-3, and (S,S)-4, were designed as conformationally defined building blocks for peptidomimetics. 2D proton NMR studies revealed that the proline peptide bond in these compounds exclusively adopts the trans conformation. Their diastereomers, incorporating an (R)-configured benzoxazinone moiety, exhibited an equilibrium of trans and cis isomers. These templates were successfully employed in synthesizing RGD mimetics with antagonistic activity at the platelet fibrinogen receptor.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3-dihydro quinazoline-4(1H)-ones (5Fa1-5Fk11)

Compound Description: This series of quinazolin-4-ones connected to 1,3-thiazole moieties were synthesized and screened for their anti-tubercular activity. Several compounds, including 5Ff6, 5Fe5, 5Fb2, and 5Fd4, displayed promising antibacterial activity. In particular, compound 5Ff6 exhibited notable inhibition at a minimum inhibitory concentration of 6.25 μg/mL, comparable to the reference drug Isoniazide.

6-Amino-1,4-dihydro-3-methyl-4-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)pyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound, containing pyrano[2,3-c]pyrazole and chromen moieties, was synthesized using a green and efficient one-pot, four-component reaction. Its crystal structure revealed intermolecular hydrogen bonds contributing to crystal packing and stabilization via C–H---π and π---π stacking interactions.

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This compound, a benzodiazepine derivative labeled with carbon-14, acts as a CCK-A antagonist. It was synthesized using a six-step sequence with thiophene-2-carbonitrile-[cyano-14C] as a crucial intermediate.

4H‐Imidazo[2,1‐c][1,4]benzoxazin‐4‐yl Acetic Acids and Esters

Compound Description: These compounds, designed as potential COX-2 inhibitors, highlight the pharmacological significance of the imidazobenzoxazine scaffold.

(3S,4R)‐3,4‐Dihydro‐4‐(2,3‐dihydro‐2‐methyl‐3‐oxo‐pyridazin‐6‐Yl)oxy‐3‐hydroxy‐6‐(3‐hydroxyphenyl)sulphonyl‐2,2,3‐trimethyl‐2H‐benzo[b]pyran

Compound Description: This compound, a potassium channel opener, was synthesized as a single enantiomer through a six-step linear sequence. A key step in its synthesis involved an asymmetric epoxidation using Jacobsen's catalyst.

3‐Chloro‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐ynyl)‐3,4‐di­hydro‐2H‐1,4‐benzoxazin‐6‐yl]‐2,2‐di­methyl­propion­amide

Compound Description: This benzoxazinone derivative acts as a protox inhibitor.

4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)- 5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c)

Compound Description: This series of triazole compounds containing a thiophene ring was synthesized and evaluated for antifungal activity.

Compound Description: These hybrid molecules were synthesized by reacting 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis employed a one-pot multi-component reaction strategy.

4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide

Compound Description: This benzisothiazolone derivative's crystal structure reveals a planar benzisothiazolone ring system forming a dihedral angle of 67.37° with the benzene ring. Intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the molecules into chains.

4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compound Description: This series of compounds, containing the 2H-benzo[b][1,4]oxazin-3(4H)-one core, were synthesized, and their structures were confirmed using various spectroscopic techniques.

2,3-Dihydro-1,4-naphthaquinone Derivatives

Compound Description: These derivatives, including compound A, compound B, compound C, and compound D, were synthesized as potential bioreductive prodrugs for various anticancer agents, including 5-fluorouracil (5-Fu), Mercaptopurine (6-MP), N-acetyl cysteine (NAC), and 3-bromopyrovic acid (3-BPA). In vitro studies against the Hep-2 human larynx cancer cell line demonstrated that these compounds exhibit significant anticancer activity compared to 5-Fu.

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: The crystal structure of this compound, a furo[2,3-d]pyrimidine derivative, was determined by single-crystal X-ray diffraction. The analysis revealed two crystallographically independent molecules in the asymmetric unit.

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates (5a-j) and Dipeptides (8a-f)

Compound Description: This series of pyridazinone derivatives was efficiently synthesized from amino acid esters and azides.

N-Aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides

Compound Description: These benzothiazine derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The compounds showed anticonvulsant activity comparable to standard drugs phenytoin and carbamazepine.

Compound Description: This series of compounds incorporating naphthoquinone and pyrrolidine moieties were synthesized and evaluated for their antimicrobial activity. Some compounds showed promising antibacterial and antifungal activities.

4-Oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

Compound Description: This series of thieno[2,3-d]pyrimidine derivatives, incorporating an oxadiazole ring, were synthesized and evaluated for their antimicrobial activity.

Compound Description: These pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes involved in nucleotide biosynthesis.

5-Deaza-5-thia Analogue of Tetrahydrofolic Acid

Compound Description: This compound, N-(p-{[(2-amino-6,7-dihydro-4-oxo-3H,8H-pyrimido[5,4-b][1,4]thiazin-6-yl)methyl]amino}benzoyl)glutamic acid, represents a novel 5-deaza-5-thia analogue of tetrahydrofolic acid.

3-Methyl-1,4-Disubstituted-Piperidine Analgesics

Compound Description: This series of compounds, including cis-42 and its diastereomer 43, demonstrated potent analgesic activity in the mouse hot-plate test.

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide Derivatives

Compound Description: This series of compounds, structurally related to azasetron, a known serotonin-3 (5-HT3) receptor antagonist, were designed and synthesized as potent 5-HT3 receptor antagonists. [32], [33]

Compound Description: This compound is a Mannich base of 1,4-thiazine with a sulfamethoxazole substitution. Docking studies indicated that E4 showed significant antifungal activity against Candida albicans. It possesses a good ligand pose energy (-12.0414 kcal/mol) and forms two hydrogen bonds with the target protein.

Dihydro-2-disubstituted-2H-pyran-3(4H)-ones

Compound Description: This series of compounds, including dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one (3), were synthesized from the hydrogenolysis of 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate.

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that has shown hypophagic effects in vivo. In electrophysiological studies, PSNCBAM-1 exhibited agonist-dependent functional antagonism, blocking the reduction in miniature inhibitory postsynaptic currents (mIPSCs) frequency induced by CP55940 but not by WIN55.

Compound Description: These compounds, a pyrimidine derivative (3) and an oxathiin derivative (4), were obtained from the condensation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl isothiocyanate (1) with ethyl 3-phenylamino-2-butenoate (2).

Compound Description: This compound is a methanesulfonate salt of a naphthyridine derivative. Notably, it exists as a hydrate with varying moisture content depending on the hydration index (n).

1,2-Bis-quinolinyl-1,4-naphthoquinones

Compound Description: This series of compounds, designed to target ERK2, were synthesized and evaluated for their cytotoxicity.

5,6‐Dihydro‐1,4‐dithiin‐2‐yl[(4‐methoxybenzyl)oxy]methane

Compound Description: This compound, containing a 1,4-dithiine ring system, serves as a useful three-carbon homologating reagent.

Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives

Compound Description: This series of thieno[2,3-d]pyrimidine derivatives was synthesized and evaluated for their antimicrobial activity.

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. [https://www.semanticscholar.org/paper/77736c42aa44a776edccedb5335df5

Properties

Product Name

N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide

IUPAC Name

N-methyl-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-phenylacetamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-13-8-9-16-15(10-13)20(18(22)12-23-16)11-17(21)19(2)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3

InChI Key

RBCGSVSCSDRFPE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N(C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.